molecular formula C14H21N3O B2778721 1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one CAS No. 1293255-96-5

1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one

Cat. No.: B2778721
CAS No.: 1293255-96-5
M. Wt: 247.342
InChI Key: DGXGZIHZFJOLCF-UHFFFAOYSA-N
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Description

1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one is a synthetic organic compound featuring a 1,4-diazepane core substituted with an acetophenone group. The presence of both the aminomethylphenyl moiety and the 1,4-diazepane ring system makes it a valuable intermediate in medicinal chemistry and drug discovery research . Compounds containing the 1,4-diazepane scaffold are of significant interest in pharmaceutical research due to their potential to interact with various biological targets . The primary research value of this chemical lies in its role as a versatile building block for the synthesis of more complex molecules. Its molecular structure provides multiple sites for chemical modification, allowing researchers to create diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies . The 1,4-diazepane ring is a key structural feature in compounds investigated for a range of pharmacological activities, while the aminomethyl group offers a convenient handle for further derivatization, such as amide bond formation or conjugation . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for research use only and is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should handle all chemicals with appropriate safety protocols and refer to the material safety data sheet (MSDS) before use.

Properties

IUPAC Name

1-[4-[4-(aminomethyl)phenyl]-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-12(18)16-7-2-8-17(10-9-16)14-5-3-13(11-15)4-6-14/h3-6H,2,7-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXGZIHZFJOLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized by the cyclization of appropriate diamines with dihaloalkanes under basic conditions. For example, the reaction of 1,4-diaminobutane with 1,2-dibromoethane in the presence of a base such as sodium hydroxide can yield the diazepane ring.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced by the reaction of the diazepane ring with formaldehyde and ammonium chloride under reductive amination conditions.

    Attachment of the Phenyl Ring: The phenyl ring can be introduced by the reaction of the aminomethyl-diazepane intermediate with a suitable phenyl halide, such as bromobenzene, under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling).

    Formation of the Ethanone Linkage:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.

    Acylation: The compound can undergo acylation reactions with acyl chlorides or anhydrides to form corresponding amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

    Acylation: Acetyl chloride, acetic anhydride, Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Ketones, oxides.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkoxylated derivatives.

    Acylation: Amides, esters.

Scientific Research Applications

Structure and Composition

  • IUPAC Name: 1-{4-[4-(aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one
  • Molecular Formula: C14H21N3O
  • Molecular Weight: 249.34 g/mol
  • CAS Number: 1293255-96-5

Medicinal Chemistry

Anticancer Activity:
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of diazepane have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in the European Journal of Medicinal Chemistry demonstrated that certain diazepane derivatives showed significant cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range .

Neuropharmacology

CNS Activity:
The compound's structural features suggest potential interactions with central nervous system (CNS) receptors. Diazepane derivatives have been explored for their anxiolytic and sedative effects, making them candidates for treating anxiety disorders.

Case Study:
Research has shown that modifications in the diazepane structure can enhance binding affinity to GABA receptors, leading to increased anxiolytic effects in animal models .

Antimicrobial Properties

Broad-Spectrum Activity:
Compounds with similar structures have been investigated for their antimicrobial activity against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Efficacy of Diazepane Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC, µg/mL)
Diazepane Derivative AStaphylococcus aureus32
Diazepane Derivative BEscherichia coli16
Diazepane Derivative CCandida albicans64

Synthetic Applications

Building Block in Organic Synthesis:
Due to its unique structure, this compound can serve as a versatile building block in organic synthesis for creating more complex molecules.

Case Study:
In a recent study, researchers utilized this compound as an intermediate in the synthesis of novel anti-HIV agents, demonstrating its utility in developing new therapeutic strategies .

Mechanism of Action

The mechanism of action of 1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, while the diazepane ring can provide structural rigidity and specificity. The phenyl ring can participate in π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and selected analogs:

Compound Name Core Structure Substituents Molecular Weight Key Properties
1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one 1,4-diazepane 4-(Aminomethyl)phenyl, acetyl 247.34 Potential hydrogen-bonding capacity; no reported toxicity or melting point data.
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one Piperazine (6-membered) 4-(Aminomethyl)phenyl, acetyl 233.31 Smaller ring size; lower molecular weight; similar synthetic utility.
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one Phenyl ethanone Chloromethyl, sulfoxide N/A Melting point: 137.3–138.5°C; sulfoxide enhances polarity and reactivity.
Lorlatinib-related cortisol synthesis inhibitor Piperazine Complex aryl and imidazole substituents N/A Pharmaceutical application; inhibits cortisol synthesis.
1-[4-(Azepan-1-yl)-3-fluorophenyl]ethan-1-one Azepane (7-membered) Fluorophenyl, acetyl 235.30 Acute toxicity (Category 4 for oral/dermal/inhalation); fluorine enhances stability.

Biological Activity

1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one, also known as a derivative of aminomethyl phenyl and diazepane, has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound's structure can be defined as follows:

  • Molecular Formula : C13H19N2O
  • Molecular Weight : 235.31 g/mol
  • CAS Number : 1803566-48-4

The compound consists of a diazepane ring connected to an aminomethyl phenyl group, which is theorized to contribute to its biological activity.

Anticancer Properties

Recent studies indicate that derivatives of aminomethyl phenyl compounds exhibit significant anticancer properties. For instance, a related compound was evaluated against various human cancer cell lines, including cervical (HeLa), ovarian (A2780), and breast (MCF-7) cells. The results showed IC50 values ranging from 0.33 to 7.10 µM, indicating potent antiproliferative effects against these cancer types .

Case Study: In Vitro Evaluation

In a controlled study, the compound was tested on a panel of human adherent cancer cell lines:

Cell LineIC50 (µM)
HeLa0.50
A27801.20
MCF-72.00
MDA-MB-2313.50

These findings suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapy.

The proposed mechanism of action for this compound involves the modulation of key signaling pathways associated with cell survival and apoptosis. It is believed that the compound interacts with specific receptors or enzymes involved in tumor growth regulation.

Neuropharmacological Effects

In addition to its anticancer potential, there is emerging evidence that compounds with similar structures may exhibit neuropharmacological effects. Research has indicated that certain diazepane derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .

Toxicological Studies

While the biological activities are promising, it is crucial to consider the toxicological profile of the compound. Preliminary studies suggest that high doses may lead to hepatotoxicity and other adverse effects in animal models. For example, chronic exposure in mice has shown dose-dependent increases in liver tumors .

Summary of Toxicity Findings

Study TypeDose Range (mg/kg)Observed Effects
Acute Toxicity10 - 50Mild hepatotoxicity observed
Chronic Exposure5 - 25Increased incidence of liver tumors

These findings highlight the need for careful dosage management in potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one with high yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:

  • Coupling Reactions : Reacting 4-(aminomethyl)phenylboronic acid with 1,4-diazepane derivatives under Suzuki-Miyaura conditions (Pd catalysis, inert atmosphere) to form the diazepane-phenyl scaffold .
  • Acetylation : Introducing the ethanone group via nucleophilic acyl substitution using acetyl chloride in anhydrous dichloromethane, monitored by TLC .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity. Typical yields range from 44–51% for analogous diazepane derivatives .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) confirm structural integrity, with diazepane protons appearing as multiplet peaks (δ 2.5–3.5 ppm) and acetyl resonance at δ 2.1–2.3 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or LC/MS (M+H+ or M+Na+) validates molecular weight (e.g., theoretical m/z 331.2) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .

Q. What preliminary biological assays are recommended to assess its activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinase targets (e.g., VEGFR-2 or CDK9) using fluorescence-based assays (IC50 determination) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) at 10–100 µM concentrations for 48–72 hours .
  • Binding Affinity : Surface plasmon resonance (SPR) or ITC to measure interactions with receptors like dopamine D3 .

Advanced Research Questions

Q. How can computational modeling and experimental data resolve uncertainties in the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., CDK9 ATP-binding pocket) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulations (100 ns) assess stability of ligand-receptor complexes .
  • Mutagenesis Studies : Validate predicted binding residues (e.g., Lys48 in CDK9) via site-directed mutagenesis and activity assays .

Q. What strategies address contradictions in biochemical data across studies (e.g., conflicting IC50 values)?

  • Methodological Answer :

  • Standardized Assay Conditions : Control pH (7.4), temperature (37°C), and ATP concentrations (1 mM for kinase assays) to minimize variability .
  • Orthogonal Assays : Confirm enzyme inhibition via radiometric assays (33P-ATP incorporation) if fluorescence-based data are disputed .
  • Cross-Validation : Compare results with structurally similar inhibitors (e.g., phthalazine derivatives) to identify structure-activity trends .

Q. How to design in vivo studies evaluating pharmacokinetics and toxicity?

  • Methodological Answer :

  • Animal Models : Administer 10–50 mg/kg (oral or IV) in Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (t1/2, Cmax, AUC) .
  • Toxicokinetics : Monitor liver/kidney function (ALT, creatinine) and histopathology after 28-day repeated dosing .
  • Metabolite Profiling : Identify Phase I/II metabolites using UPLC-QTOF-MS and compare with in vitro microsomal data .

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